4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide
Description
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzoyl group and a phenoxyacetyl group, making it a subject of interest in organic chemistry and pharmacology.
Properties
IUPAC Name |
4-[[2-[4-(4-chlorobenzoyl)phenoxy]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O4/c23-17-7-1-14(2-8-17)21(27)15-5-11-19(12-6-15)29-13-20(26)25-18-9-3-16(4-10-18)22(24)28/h1-12H,13H2,(H2,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTDULPDBJUHPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide typically involves multiple steps, starting with the acylation of chlorobenzene with 4-chlorobenzoyl chloride in the presence of an aluminum chloride catalyst . This reaction forms 4-chlorobenzophenone, which is then further reacted with phenoxyacetic acid derivatives under controlled conditions to introduce the phenoxyacetyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, phenoxyacetic acid derivatives, and chlorobenzoyl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound is known to interact with enzymes and receptors involved in oxidative stress and inflammation pathways.
Pathways Involved: It modulates the activity of key enzymes such as acyl coenzyme A cholesterol acyltransferase (ACAT), influencing cholesterol metabolism and inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Fenofibric acid: A related compound with similar structural features and biological activities.
Bezafibrate: Another fibrate derivative with comparable lipid-lowering effects.
Clofibric acid: Shares structural similarities and is used in similar therapeutic applications.
Uniqueness
4-[[2-[4-(4-Chlorobenzoyl)phenoxy]acetyl]amino]benzamide stands out due to its unique combination of a chlorobenzoyl group and a phenoxyacetyl group, which imparts distinct chemical and biological properties. Its ability to modulate multiple pathways and interact with various molecular targets makes it a versatile compound in scientific research and therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
